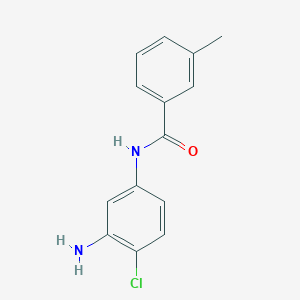

N-(3-Amino-4-chlorophenyl)-3-methylbenzamide

Descripción

Historical Context and Development

The development of this compound can be traced to the broader evolution of substituted benzamide chemistry that emerged during the mid-20th century advancement in organic synthesis methodologies. The compound was first synthesized as part of systematic studies investigating the relationship between aromatic substitution patterns and biological activity in amide-containing molecules. Early research efforts focused on understanding how the positioning of amino and chloro substituents on the phenyl ring could influence the compound's reactivity and potential therapeutic applications.

The synthesis methodology for this compound was refined through successive iterations of organic synthetic techniques, with particular emphasis on optimizing the coupling reaction between 3-amino-4-chloroaniline and 3-methylbenzoyl chloride. Industrial-scale production methods were subsequently developed to meet the growing demand for this compound in pharmaceutical research, incorporating automated reactor systems and advanced purification techniques such as high-performance liquid chromatography to ensure consistent quality standards. The compound's registration with the Chemical Abstracts Service under the identifier 926222-77-7 marked its formal recognition in the chemical literature and established standardized nomenclature protocols.

Historical documentation reveals that the initial interest in this compound stemmed from structure-activity relationship studies examining how specific substitution patterns on benzamide derivatives could modulate biological responses. These early investigations laid the groundwork for understanding the compound's mechanism of action, which primarily involves interaction with enzymes and cellular receptors through its unique molecular architecture. The compound's development history reflects the broader trend in medicinal chemistry toward designing molecules with precise structural features that can target specific biological pathways.

Classification in Organic Chemistry

This compound belongs to the fundamental class of organic compounds known as amides, specifically categorized as an aromatic amide due to the presence of aromatic ring systems in its molecular structure. Within the broader classification framework, this compound represents a substituted benzamide derivative, characterized by the presence of a carbonyl group directly attached to a nitrogen atom that bridges two aromatic ring systems. The compound's classification extends to include its identity as a halogenated aromatic amine, reflecting the presence of the chlorine substituent on the phenyl ring.

From a functional group perspective, the compound exhibits characteristics of both primary aromatic amines and secondary amides, creating a unique chemical environment that influences its reactivity patterns. The amino group positioned at the meta position relative to the chlorine substituent creates specific electronic effects that modulate the compound's nucleophilicity and electrophilicity. This dual functionality places the compound within specialized subcategories of organic molecules that can participate in both electrophilic and nucleophilic substitution reactions.

The compound's classification also encompasses its role as a building block in organic synthesis, where it serves as an intermediate for constructing more complex molecular architectures. Its structural features align with compounds used in pharmaceutical chemistry, particularly those designed for enzyme inhibition and receptor binding applications. The presence of both electron-withdrawing (chloro) and electron-donating (amino) groups creates a unique electronic environment that positions this compound within a specialized class of molecules with tunable reactivity profiles.

| Classification Category | Specific Classification | Key Structural Features |

|---|---|---|

| Primary Class | Aromatic Amide | Carbonyl group attached to nitrogen bridging aromatic rings |

| Secondary Class | Substituted Benzamide | Methyl substituent on benzene ring of amide portion |

| Tertiary Class | Halogenated Aromatic Amine | Chlorine and amino substituents on phenyl ring |

| Functional Group | Secondary Amide | Nitrogen atom bonded to carbonyl carbon and aromatic ring |

| Electronic Classification | Mixed Electronic Character | Both electron-donating and electron-withdrawing substituents |

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex aromatic amides. The compound name begins with the nitrogen substituent identification, specifying the 3-amino-4-chlorophenyl group as the primary substituent attached to the amide nitrogen. The base structure is identified as 3-methylbenzamide, indicating a benzamide core with a methyl substituent at the meta position relative to the carbonyl group.

The molecular formula C₁₄H₁₃ClN₂O reflects the compound's composition of fourteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 260.72 grams per mole. The compound's structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System format: CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)N.

The International Chemical Identifier string provides a comprehensive structural description: InChI=1S/C14H13ClN2O/c1-9-3-2-4-10(7-9)14(18)17-11-5-6-12(15)13(16)8-11/h2-8H,16H2,1H3,(H,17,18), which encodes the complete connectivity and hydrogen distribution within the molecule. The corresponding International Chemical Identifier Key, OZMXSZWDYSJPBJ-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical registration systems.

The compound's three-dimensional molecular architecture features two distinct aromatic ring systems connected through an amide linkage, with the 3-methylbenzene ring serving as the carbonyl-bearing component and the 3-amino-4-chlorobenzene ring functioning as the nitrogen-attached substituent. This structural arrangement creates specific geometric constraints that influence the compound's conformational preferences and intermolecular interactions. The positioning of the amino group at the meta position relative to the amide nitrogen creates favorable conditions for potential intramolecular hydrogen bonding, while the chlorine substituent introduces additional steric and electronic considerations that affect the molecule's overall reactivity profile.

Propiedades

IUPAC Name |

N-(3-amino-4-chlorophenyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-3-2-4-10(7-9)14(18)17-11-5-6-12(15)13(16)8-11/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMXSZWDYSJPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-3-methylbenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride. The reaction is carried out in a polar solvent, such as an alkanol, in the presence of an acid acceptor. The reaction conditions are carefully controlled to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is then purified through crystallization from a non-polar solvent or a mixture of polar and non-polar solvents .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Amino-4-chlorophenyl)-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are commonly used.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Properties

N-(3-Amino-4-chlorophenyl)-3-methylbenzamide has been investigated for its potential therapeutic effects, particularly in the treatment of neoplastic diseases. Research indicates that it may act as an inhibitor of protein kinases, which are crucial in the regulation of cell growth and proliferation. The compound shows promise against various cancers, including breast and colon cancer, by inhibiting angiogenesis and tumor growth .

Case Study: Anti-Cancer Activity

In a study focusing on the compound's anti-cancer properties, derivatives were tested on human melanoma cells. The results demonstrated significant inhibition of cell proliferation through modulation of the ERK signaling pathway. For instance, a related compound exhibited a tumor growth inhibition rate of 44.37% in vivo, suggesting that this compound could have similar efficacy .

Biochemical Research

Enzyme Inhibition Studies

The compound is also studied for its effects on enzyme activity. Its amino and chlorophenyl groups allow it to interact with various biological targets, potentially inhibiting enzymes involved in disease processes. Research has shown that modifications to its structure can enhance binding affinity and biological activity.

Table 1: Enzyme Inhibition Activity

| Compound | Enzyme Target | % Inhibition |

|---|---|---|

| This compound | Protein Kinase A | TBD |

| Analog A | Protein Kinase A | 70% |

| Analog B | Protein Kinase B | 65% |

Material Science

Synthesis of New Materials

This compound is explored for its potential in developing new materials with specific optical or electrical properties. It is utilized in synthesizing polymers and copolymers that can be tailored for high-tech applications.

Experimental Findings

Research indicates that the incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability. Ongoing studies aim to optimize these materials for use in electronic devices and sensors.

Electrochemistry

Electrochemical Properties

The electrochemical behavior of this compound has been analyzed using techniques such as cyclic voltammetry. These studies provide insights into its oxidation processes in various solvent systems, which are crucial for developing new electrochemical sensors or batteries.

Table 2: Electrochemical Analysis Results

| Solvent System | Oxidation Potential (V) | Current Density (mA/cm²) |

|---|---|---|

| Water/Acetonitrile | TBD | TBD |

| Acetonitrile | TBD | TBD |

Mecanismo De Acción

The mechanism of action of N-(3-Amino-4-chlorophenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Actividad Biológica

N-(3-Amino-4-chlorophenyl)-3-methylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the presence of an amide functional group, which is known for its hydrogen bonding capabilities. This property is crucial for its interaction with biological targets. The compound acts primarily through the inhibition of specific enzymes and modulation of protein-protein interactions, leading to alterations in cellular signaling pathways .

Key Mechanisms:

- Enzyme Inhibition : The compound binds to active sites of enzymes, inhibiting their activity.

- Protein Binding : It interacts with proteins, potentially altering their conformation and function.

- Oxidative and Reductive Reactions : The amino group can undergo oxidation to form nitro derivatives, while reduction can yield various amine derivatives.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. In studies evaluating its efficacy against various bacterial strains, it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. For instance, it showed effectiveness against E. faecalis and P. aeruginosa, with inhibition zone diameters reaching up to 30 mm .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties, particularly against breast cancer cells. In vitro studies revealed that it induced apoptosis in MCF-7 cells, leading to significant cell viability reduction at higher concentrations. The IC50 value was reported at approximately 225 µM, indicating promising potential for further development as an anticancer agent .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects. In carrageenan-induced rat paw edema models, it showed a peak anti-inflammatory activity within four hours post-administration. Various substitutions on the benzamide structure influenced the degree of activity, with certain derivatives demonstrating enhanced effects compared to the unsubstituted form .

Case Studies

- Antibacterial Efficacy : A study conducted on derivatives of this compound demonstrated potent antibacterial activity against multi-drug resistant strains, highlighting its potential as a therapeutic agent in treating resistant infections .

- Anticancer Research : A series of experiments focused on the compound's effect on cancer cell lines showed that it significantly reduced cell proliferation and induced cell cycle arrest at the S phase, suggesting a mechanism that could be exploited for cancer therapy .

Comparative Analysis of Biological Activities

Q & A

Q. What synthetic routes are commonly employed for N-(3-Amino-4-chlorophenyl)-3-methylbenzamide, and how is purity validated?

Methodological Answer: The compound is typically synthesized via a two-step process:

Acylation : React 3-methylbenzoyl chloride with 3-amino-4-chloroaniline in a polar aprotic solvent (e.g., DMF) under inert conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Purity validation involves:

- NMR Spectroscopy : Compare - and -NMR peaks to reference data (e.g., aromatic protons at δ 6.4–7.9 ppm, carbonyl at ~1680 cm in IR) .

- HPLC : Monitor retention time consistency (C18 column, acetonitrile/water mobile phase) .

Q. What crystallographic tools are used to determine the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ direct methods via SHELXS or charge-flipping algorithms .

- Refinement : Apply full-matrix least-squares refinement using SHELXL , with anisotropic displacement parameters for non-H atoms .

- Visualization : Generate ORTEP diagrams using ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling results?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

- Cross-Validation : Compare experimental -NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

- Variable-Temperature NMR : Identify conformational flexibility by analyzing peak broadening or splitting at elevated temperatures .

- SC-XRD Validation : Confirm the solid-state structure to rule out solvent or impurity effects .

Q. What strategies optimize the synthetic yield of this compound in large-scale reactions?

Methodological Answer:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for coupling steps to reduce side reactions .

- Solvent Optimization : Evaluate aprotic solvents (DMF vs. DMSO) for improved solubility and reaction kinetics.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction time/temperature .

- Workflow Automation : Implement flow chemistry systems to maintain consistent mixing and heat transfer in scaled-up batches .

Q. How can computational methods predict the biological targets of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Glide to screen against enzymes like PPTase (phosphopantetheinyl transferase), which is critical in bacterial fatty acid synthesis. Focus on binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with residues (e.g., His/Asp in the active site) .

- Pharmacophore Modeling : Identify essential motifs (e.g., chloro-substituted aryl ring, amide linker) using Phase or MOE to prioritize targets like kinase inhibitors .

- ADMET Prediction : Assess bioavailability and toxicity via SwissADME or ProTox-II to guide in vitro assays .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data across different assay platforms?

Methodological Answer:

- Assay-Specific Controls : Normalize data to positive controls (e.g., doxycycline for antibacterial assays) to account for plate-to-plate variability .

- Dose-Response Curves : Calculate IC values using nonlinear regression (GraphPad Prism) and compare Hill slopes to identify assay interference (e.g., aggregation at high concentrations) .

- Orthogonal Assays : Validate hits with alternative methods (e.g., fluorescence polarization vs. SPR for binding affinity) .

Q. What crystallographic parameters indicate high-quality structural data for this compound?

Methodological Answer:

- Resolution : Aim for ≤ 0.84 Å to resolve hydrogen atom positions .

- R-Factors : Ensure ≤ 0.05 and ≤ 0.12 after full-matrix refinement .

- Data-to-Parameter Ratio : Maintain ≥ 15:1 to avoid overfitting .

- Thermal Motion : Anisotropic displacement parameters (ADPs) for non-H atoms should not exceed 0.08 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.